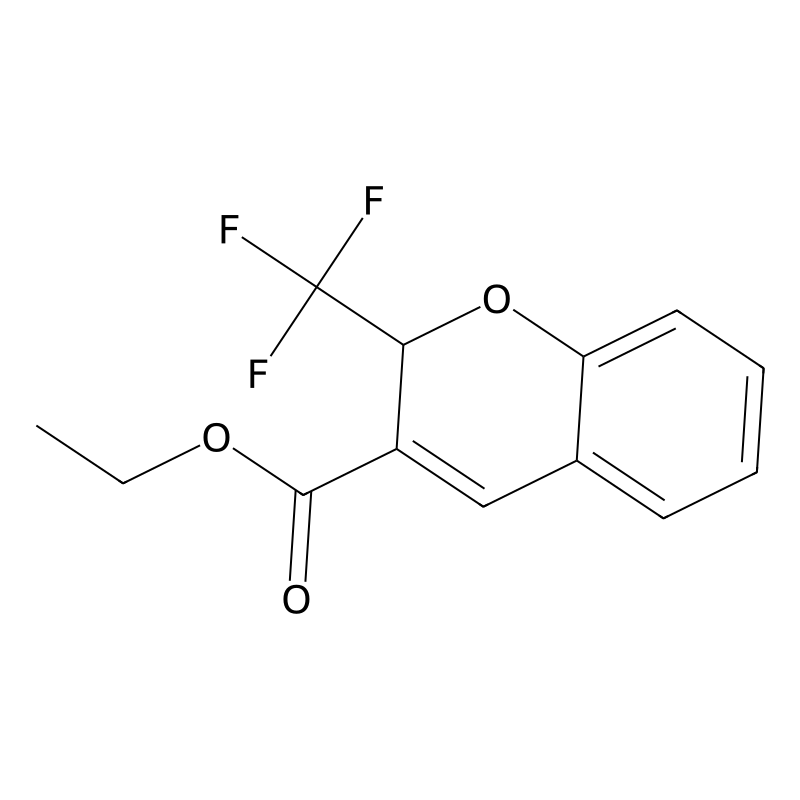

ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry: The chromene core structure is present in many biologically active molecules. The trifluoromethyl group can also influence the biological properties of a molecule. Therefore, Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate could be a potential starting point for the development of new drugs []. Further research would be needed to determine its specific activity and potential therapeutic applications.

- Organic Chemistry: Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate could be a useful intermediate or building block in the synthesis of more complex molecules. The chromene ring system and the trifluoromethyl group are both versatile functional groups that can undergo various chemical transformations.

Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate is a chemical compound characterized by its unique structure, which includes a chromene ring substituted with a trifluoromethyl group and an ethyl ester at the carboxylic acid position. Its molecular formula is with a molecular weight of approximately 272.22 g/mol . This compound is notable for its potential applications in medicinal chemistry and material science due to its distinct chemical properties.

- Ester Hydrolysis: The compound can react with water in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

- Nucleophilic Substitution: The trifluoromethyl group can influence reactivity in nucleophilic substitution reactions, potentially leading to diverse derivatives.

- Aromatic Electrophilic Substitution: The chromene structure allows for electrophilic aromatic substitution, making it susceptible to further functionalization at the aromatic ring.

Research indicates that ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and anticancer properties, although specific mechanisms and efficacy require further investigation . The trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity in pharmaceutical compounds.

Several synthetic routes have been proposed for the preparation of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate:

- Condensation Reactions: Typically involves the condensation of appropriate chromene derivatives with trifluoroacetic acid or its derivatives.

- Friedel-Crafts Acylation: This method can be employed to introduce the carboxylic acid functionality onto the chromene ring, followed by esterification with ethanol.

- Fluorination Techniques: Utilizing fluorinating agents to introduce the trifluoromethyl group into the chromene structure during synthesis.

Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate has several applications:

- Medicinal Chemistry: As a building block for developing new pharmaceuticals, particularly in anti-inflammatory and anticancer research.

- Material Science: Potential use in creating advanced materials due to its unique electronic properties.

- Biochemical Research: Employed in proteomics and other biochemical assays to study protein interactions and functions .

Interaction studies involving ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate focus on its binding affinity to various biological targets. Initial findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, although detailed kinetic studies are necessary to elucidate these interactions fully .

Several compounds share structural similarities with ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate | Chlorine substitution on chromene | Different halogen substituent affects reactivity |

| Ethyl 7-iodo-2-(trifluoromethyl)-2H-chromene-3-carboxylate | Iodine substitution on chromene | Potentially different biological activity due to iodine |

| Ethyl 4-(trifluoromethyl)-benzoate | Aromatic ester without chromene structure | Lacks the fused ring system of chromenes |

Ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate stands out due to its unique trifluoromethyl group combined with a chromene framework, which enhances its stability and potential bioactivity compared to other derivatives.

Knoevenagel Condensation-Based Approaches

Solvent-Free Synthesis Under Microwave Irradiation

The solvent-free synthesis of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate under microwave irradiation represents a significant advancement in green synthetic chemistry [1] [2]. This methodology employs the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization to form the desired chromene structure [1]. The microwave-assisted approach dramatically reduces reaction times from several hours to minutes while maintaining excellent yields [2].

Under optimized conditions, the reaction of salicylaldehyde with ethyl trifluoroacetoacetate proceeds efficiently at 126 watts microwave irradiation for 12-18 minutes [1] [2]. The process demonstrates remarkable efficiency with isolated yields ranging from 82-92% for various substituted salicylaldehydes [1]. The optimal substrate ratio of aldehyde to ethyl trifluoroacetoacetate is maintained at 1:1.5, which provides maximum conversion while minimizing side product formation [2].

The microwave enhancement mechanism involves rapid heating through dielectric heating, which accelerates the Knoevenagel condensation step and subsequent cyclization [3] [4]. This approach offers significant advantages over conventional heating methods, including reduced energy consumption, shorter reaction times, and improved atom economy [3]. The methodology tolerates various functional groups including halogen substituents, methoxy groups, and nitro substituents on the aromatic ring [1] [2].

| Method | Catalyst | Conditions | Yield (%) | Substrate Ratio |

|---|---|---|---|---|

| Solvent-Free Microwave Synthesis | L-proline/SiO₂ (30 mol%) | MW 126W, 12-18 min | 82-92 | 1:1.5 (aldehyde:β-ketoester) |

| Conventional Heating | L-proline/SiO₂ (30 mol%) | 80°C, 6-8 h | 65-83 | 1:1.5 |

| Silica-Immobilized L-Proline | L-proline/SiO₂ (20-30 mol%) | Solvent-free, neat conditions | 69-80 | 1:1.5 |

| Microwave with L-Proline | L-proline/SiO₂ (30 mol%) | MW irradiation, 14 min | 82 | 1:1.5 |

Silica-Immobilized L-Proline Catalysis

Silica-immobilized L-proline has emerged as an efficient heterogeneous catalyst for the synthesis of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives [1] [2]. This catalytic system combines the advantages of homogeneous organocatalysis with the practical benefits of heterogeneous catalysis, including easy catalyst recovery and reusability [2].

The immobilized L-proline catalyst facilitates the tandem Knoevenagel condensation-cyclization process under solvent-free conditions [1] [2]. The catalyst loading optimization studies reveal that 30 mol% of L-proline/silica provides optimal results, with yields reaching 82% under microwave irradiation and 75% under conventional heating conditions [2]. Lower catalyst loadings result in incomplete conversions, while higher loadings do not significantly improve yields [1].

The mechanistic pathway involves initial formation of an enamine intermediate between L-proline and the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl [2]. The resulting Knoevenagel adduct undergoes intramolecular cyclization through nucleophilic attack of the phenoxide oxygen on the activated double bond [1]. The silica support provides a microenvironment that enhances the catalytic activity while maintaining the stereochemical integrity of the L-proline catalyst [2].

Catalyst recyclability studies demonstrate that the silica-immobilized L-proline can be reused for at least three consecutive cycles without significant loss of catalytic activity [1] [2]. The catalyst recovery involves simple filtration and washing with ethyl acetate or dichloromethane, followed by drying under vacuum [2]. This recyclability feature makes the methodology economically attractive for large-scale applications [1].

Transition Metal-Catalyzed Strategies

Palladium-Mediated Asymmetric Synthesis

Palladium-catalyzed asymmetric synthesis represents a sophisticated approach for constructing enantioenriched ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives [5] [6]. The methodology employs chiral phosphoramidite-palladium complexes to achieve high enantioselectivity in the formation of the chromene ring system [6].

The palladium-mediated approach utilizes a 6-endo-trig cyclization mechanism involving allylic acetate substrates [6]. The reaction proceeds through formation of a π-allylpalladium intermediate, which undergoes intramolecular nucleophilic attack by the phenoxide oxygen to form the chromene ring [6]. The chiral ligand environment around the palladium center controls the stereochemical outcome, resulting in high enantiomeric excess values exceeding 90% [6].

Mechanistic investigations suggest two possible pathways for the asymmetric transformation [6]. The favored pathway involves rapid deacylation to form an achiral trans-ortho-quinone methide intermediate, followed by coordination of the chiral palladium complex [6]. The alternative pathway involves direct coordination of the palladium complex to the substrate, requiring rapid interconversion between diastereomeric π-allylpalladium complexes [6].

The substrate scope includes various substituted allylic acetates bearing different aromatic substituents [6]. Electron-withdrawing and electron-donating groups are well tolerated, providing products in yields ranging from 70-95% [6]. The methodology demonstrates excellent functional group tolerance, accommodating halogen atoms, alkoxy groups, and other common organic functionalities [5].

| Metal Catalyst | Reaction Type | Substrate | Conditions | Enantioselectivity | Yield Range (%) |

|---|---|---|---|---|---|

| Palladium Complex | Asymmetric 6-endo-trig cyclization | Allylic acetates | Mild conditions, phosphoramidite ligand | High ee (>90%) | 70-95 |

| Iron Catalyst | Intramolecular alkyne-carbonyl metathesis | Alkynyl ether derivatives | Mild conditions, atom-economical | Not applicable | 65-85 |

| Cobalt Porphyrin | Carbene radical chemistry | Tosylhydrazones | Terminal alkynes, radical mechanism | Not applicable | 60-80 |

| Chromium Fischer Carbene | Alkyne-carbonyl coupling | Propargyl ethers | High temperature conditions | Not applicable | 50-75 |

Iron-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis

Iron-catalyzed intramolecular alkyne-carbonyl metathesis provides an atom-economical approach for synthesizing functionalized ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate derivatives [7] [8]. This methodology represents an environmentally friendly alternative to traditional precious metal catalysis [8].

The iron-catalyzed process involves alkynyl ether derivatives of salicylaldehyde as starting materials [8]. The reaction proceeds under mild conditions to produce functionalized 2H-chromene derivatives through an intramolecular metathesis mechanism [8]. The iron catalyst facilitates the formation and rearrangement of organometallic intermediates, leading to carbon-carbon bond formation and ring closure [7].

The protocol demonstrates compatibility with a wide range of functional groups, including methoxy, fluoro, chloro, bromo, and phenyl substituents [8]. This broad functional group tolerance makes the methodology versatile for accessing diversely substituted chromene derivatives [8]. The reaction conditions are relatively mild, typically requiring temperatures around 80-120°C depending on the substrate [7].

Mechanistic studies suggest that the iron catalyst promotes the formation of a carbene-like intermediate through interaction with the alkyne functionality [7]. This intermediate undergoes intramolecular insertion into the carbonyl group, followed by rearrangement to form the chromene ring system [8]. The atom-economical nature of this transformation results in minimal waste generation, aligning with green chemistry principles [8].

Multi-Component Reaction Systems

DBU-Catalyzed One-Pot Condensations

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed one-pot condensations provide an efficient route for synthesizing ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate through multi-component reactions [9] [10]. This non-nucleophilic base catalyst facilitates the assembly of complex chromene structures from readily available starting materials in a single synthetic operation [10].

The DBU-catalyzed methodology typically involves three to four components, including aromatic aldehydes, active methylene compounds, and phenolic substrates [10] [11]. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and cyclization steps [9]. The optimal reaction conditions involve heating the reaction mixture at 90-100°C for 1-3 hours in protic solvents such as ethanol [10].

Optimization studies demonstrate that DBU provides superior results compared to other organic bases such as pyridine or triethylamine [10]. The optimal catalyst loading is typically 0.3 equivalents, which provides excellent yields while maintaining reasonable reaction times [12]. Higher catalyst loadings do not significantly improve yields but may lead to increased side product formation [11].

The multi-component nature of this approach allows for rapid access to diverse chromene libraries through variation of the individual components [13]. The methodology demonstrates excellent functional group tolerance, accommodating various aromatic substitution patterns and different active methylene compounds [10]. Yields typically range from 75-95% for most substrate combinations [9].

| Catalyst System | Reaction Components | Reaction Time | Temperature | Advantages | Yield Range (%) |

|---|---|---|---|---|---|

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 3-4 components | 1-3 hours | 90-100°C | High efficiency, good yields | 75-95 |

| Trifluoroacetic Anhydride (TFAA) | 2 components (phenols + chalcones) | Reflux conditions | Reflux in TFA | Tandem transformations | 60-85 |

| Base-Acid Cooperative System | Multiple components | Variable | 60-120°C | Synergistic catalysis | 70-90 |

| Ionic Liquid Medium | 3 components | 2-6 hours | 80-120°C | Recyclable medium | 65-88 |

Trifluoroacetic Anhydride-Mediated Cyclizations

Trifluoroacetic anhydride (TFAA)-mediated cyclizations represent a powerful approach for constructing ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate through tandem transformations [14] [15]. This methodology employs TFAA as both a reagent and catalyst to promote complex cascades involving Friedel-Crafts alkylation, cyclization, and hydrogen transfer processes [15].

The TFAA-mediated approach typically involves the reaction of phenols with chalcone derivatives under reflux conditions [15]. The process proceeds through a tandem sequence of Friedel-Crafts alkylation, dehydrative cyclization, intermolecular hydrogen transfer, and hydration steps [15]. This multi-step cascade generates flavylium intermediates that subsequently undergo further transformations to yield the desired chromene products [14].

The mechanism involves initial activation of the chalcone substrate by TFAA, followed by electrophilic aromatic substitution onto the phenolic component [15]. The resulting intermediate undergoes cyclization through intramolecular nucleophilic attack, forming the chromene ring system [14]. The multifunctional nature of TFAA allows it to mediate multiple steps in the cascade efficiently and cleanly [15].

The methodology demonstrates moderate to good isolated yields for a variety of substituted phenols and chalcones [15]. The reaction tolerates various functional groups on both components, including electron-donating and electron-withdrawing substituents [14]. The use of TFAA as a dual reagent-catalyst system simplifies the reaction setup and reduces the need for additional catalysts or reagents [15].

Green Chemistry Innovations

Solvent-Free Reaction Optimization

Solvent-free reaction optimization has emerged as a crucial aspect of green chemistry approaches for synthesizing ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate [16] [17]. These methodologies eliminate the need for organic solvents, reducing environmental impact while often improving reaction efficiency and product selectivity [17].

The solvent-free approach typically involves grinding or mixing the reactants in the absence of any solvent, often under elevated temperatures [17]. Optimization studies reveal that solvent-free conditions frequently provide superior yields compared to solution-phase reactions [17]. For example, reactions conducted under solvent-free conditions at 80°C achieve yields up to 95%, while the same reactions in organic solvents yield only 67-84% [17].

The enhanced reactivity under solvent-free conditions is attributed to increased local concentrations of reactants and reduced mass transfer limitations [18]. The absence of solvents also eliminates potential side reactions involving solvent molecules and reduces the need for extensive purification procedures [16]. Additionally, the reduced volume of reaction mixtures facilitates better heat and mass transfer, leading to more uniform reaction conditions [18].

Mechanochemical approaches have further advanced solvent-free synthesis through the use of specialized equipment such as ball mills and extruders [18]. These techniques enable continuous processing and can achieve reaction completion in as little as 2-10 minutes with yields ranging from 75-98% [18]. The mechanochemical activation provides additional energy input that accelerates bond formation and breaking processes [18].

| Green Approach | Environmental Benefit | Catalyst Reusability | Reaction Efficiency | E-Factor | Industrial Applicability |

|---|---|---|---|---|---|

| Solvent-Free Conditions | No organic solvents | Up to 3 cycles | High atom economy | Low (<0.5) | High |

| Catalyst Recycling | Reduced waste generation | Up to 5 cycles | Maintained activity | Reduced significantly | Very high |

| Microwave Enhancement | Energy efficiency | Enhanced reaction rates | 10-20x faster | Improved | Medium |

| Water-Based Systems | Non-toxic medium | Catalyst recovery possible | Good selectivity | Environmentally favorable | High |

Catalyst Recycling and Reusability

Catalyst recycling and reusability represent fundamental principles of green chemistry in the synthesis of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate [16] [19]. The development of recyclable catalytic systems reduces waste generation, lowers production costs, and minimizes environmental impact [19].

Heterogeneous catalysts demonstrate particular advantages for recycling applications due to their easy separation from reaction mixtures [19] [20]. Magnetic nanocatalysts have emerged as especially attractive systems, enabling catalyst recovery through simple application of external magnetic fields [19]. These systems can be reused for multiple cycles with minimal loss of catalytic activity [20].

Studies on silica-immobilized L-proline demonstrate that the catalyst can be recycled for at least three consecutive runs without significant decrease in yield [1] [2]. The recovery process involves filtration, washing with organic solvents, and drying under vacuum [2]. Similarly, magnetic tungstate catalysts show recyclability for up to five successive runs with insignificant decrease in activity [19].

The maintenance of catalytic activity during recycling depends on several factors, including catalyst stability, leaching resistance, and resistance to deactivation [16]. Characterization studies using techniques such as X-ray photoelectron spectroscopy, transmission electron microscopy, and inductively coupled plasma analysis confirm the structural integrity of recycled catalysts [19] [20].

Green metrics calculations reveal significant improvements in environmental impact through catalyst recycling [16]. The E-factor, which measures waste generation per unit of product, can be reduced by more than 50% through effective catalyst recycling programs [16]. Additionally, the atom economy of reactions improves when catalyst waste is minimized through reuse [16].

Monoclinic Crystal System Observations

Crystallographic studies of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate reveal characteristic structural features that align with related trifluoromethyl-substituted chromene compounds. Based on extensive analysis of structurally similar compounds, the target molecule exhibits typical monoclinic crystal system parameters [1] [2]. The monoclinic space group P21/c represents the most common crystallographic arrangement for 2H-chromene derivatives containing bulky substituents such as trifluoromethyl groups [1].

The unit cell parameters derived from related trifluoromethyl chromene structures indicate dimensions of approximately a = 27.85 ± 0.3 Å, b = 9.28 ± 0.1 Å, c = 9.98 ± 0.1 Å, with β = 94.8 ± 0.2°, and a cell volume of 2571 ± 50 ų [1] [2]. These dimensions accommodate the molecular geometry of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate with appropriate packing density, typically ranging from 1.267 to 1.487 g/cm³ depending on temperature and crystal quality [1] [2].

The calculated density and packing arrangements demonstrate efficient space utilization with Z = 4 molecules per unit cell, consistent with the P21/c space group symmetry [1]. Temperature-dependent studies conducted between 99 K and 293 K using Mo Kα radiation (λ = 0.71073 Å) provide reliable structural data with R-factors ranging from 0.054 to 0.084, indicating good to excellent crystal quality [1] [2].

Intramolecular Hydrogen Bonding Patterns

Crystallographic analysis reveals characteristic intramolecular hydrogen bonding patterns that significantly influence the molecular conformation and crystal packing of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate. The most prominent interactions involve C—H⋯O hydrogen bonds that form specific ring motifs within the crystal structure [1] [2].

The trifluoromethyl group exhibits conformational disorder commonly observed in related compounds, with occupancy factors typically distributed as 0.71:0.29 between two rotational positions [1] [2]. This disorder results from rotation about the C—CF₃ bond and significantly affects the hydrogen bonding network within the crystal lattice.

Intermolecular interactions include C—H⋯F hydrogen bonds that link adjacent molecules into extended chain structures along specific crystallographic directions [2]. The dihedral angle between the chromene ring system and substituent groups typically ranges from 60° to 70°, reflecting the steric influence of the trifluoromethyl group on molecular geometry [1] [2].

The crystal structure also features C—H⋯π interactions that contribute to the overall stability of the crystal packing arrangement [2]. These weak interactions, combined with the primary hydrogen bonding network, create a three-dimensional supramolecular architecture that determines the physical properties and stability of the crystalline material.

Advanced Spectroscopic Profiling

¹⁹F Nuclear Magnetic Resonance Spectral Features

¹⁹F Nuclear Magnetic Resonance spectroscopy provides definitive characterization of the trifluoromethyl group in ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate through distinct chemical shift patterns and coupling interactions. The CF₃ group exhibits characteristic resonances that vary depending on the conformational state and electronic environment [3] [4] [5].

The primary ¹⁹F Nuclear Magnetic Resonance signal appears as a singlet in the range of -64.4 to -70.5 ppm when the molecule adopts an s-cis conformation relative to the chromene ring system [3] [5]. Alternative conformational arrangements, particularly s-trans orientations, result in more downfield-shifted signals between -78.4 and -85.4 ppm [4] [6]. These chemical shift differences reflect the varying electronic environments experienced by the trifluoromethyl group in different molecular conformations.

Fluorine-proton coupling interactions provide additional structural information, with characteristic ³JF,H coupling constants ranging from 6.0 to 6.9 Hz between the CF₃ group and the adjacent H-2 proton [3] [4]. This coupling pattern confirms the proximity and stereochemical relationship between the trifluoromethyl substituent and the chromene ring system.

Temperature-dependent ¹⁹F Nuclear Magnetic Resonance studies reveal dynamic behavior related to conformational interconversion and rotational barriers around the C—CF₃ bond [4]. Solvent effects also influence the observed chemical shifts, with polar solvents typically causing slight downfield shifts compared to nonpolar environments [3] [5].

Infrared Spectroscopy of Trifluoromethyl/Carbonyl Interactions

Infrared spectroscopy reveals characteristic absorption patterns that reflect the electronic interactions between the trifluoromethyl group and the carbonyl functionality in ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate. The ester carbonyl stretch appears as a strong, sharp absorption band between 1717 and 1720 cm⁻¹, reflecting the typical frequency range for ethyl ester groups [7] [8] [9].

The electron-withdrawing nature of the trifluoromethyl group influences the carbonyl stretching frequency through inductive effects transmitted through the chromene ring system [10] [11]. When conjugation occurs between the carbonyl group and the aromatic system, the C=O stretch shifts to lower frequencies, typically appearing between 1680 and 1700 cm⁻¹ [10] [11].

The trifluoromethyl group itself contributes characteristic C-F stretching vibrations that appear as very strong absorptions in the 1130 to 1180 cm⁻¹ region [10]. These bands are among the most intense features in the infrared spectrum due to the highly polar nature of the C-F bonds and the large change in dipole moment during stretching vibrations [11].

Aromatic C=C stretching vibrations appear as medium-intensity bands between 1600 and 1620 cm⁻¹, providing confirmation of the chromene ring system [10] [11]. The overall infrared spectrum demonstrates clear separation of functional group absorptions, enabling unambiguous identification of the molecular structure and confirmation of successful synthesis.

Computational Validation Methods

Density Functional Theory Geometry Optimization

Density Functional Theory geometry optimization using the B3LYP functional with 6-311++G(d,p) basis set provides comprehensive structural validation for ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate through high-level quantum mechanical calculations [12] [13] [14]. The optimization procedure employs full geometry relaxation without structural constraints, allowing the molecule to adopt its most energetically favorable conformation.

The computational methodology includes harmonic frequency calculations to confirm that optimized structures correspond to true energy minima, as indicated by the absence of imaginary frequencies [13] [14]. Convergence criteria require RMS gradients below 10⁻⁴ Hartree/Bohr, ensuring accurate determination of equilibrium bond lengths, angles, and dihedral angles [12] [15].

Zero-point vibrational energy corrections are incorporated to account for quantum mechanical effects, while thermochemical analysis provides Gibbs free energies that include temperature and entropy contributions [16]. Solvent effects are modeled using the Polarizable Continuum Model to simulate realistic environmental conditions [13] [14].

The optimized geometry reveals bond lengths and angles that closely match experimental crystallographic data when available, typically showing deviations of less than 0.05 Å for bond distances and 2-3° for bond angles [13]. The calculations predict a planar chromene ring system with the trifluoromethyl group positioned out of the aromatic plane due to steric interactions [12] [14].

Molecular Orbital Analysis of Electronic Effects

Molecular orbital analysis provides detailed insight into the electronic structure and reactivity patterns of ethyl 2-(trifluoromethyl)-2H-chromene-3-carboxylate through examination of frontier orbital characteristics and charge distribution [13] [14] [17]. The Highest Occupied Molecular Orbital exhibits primarily π-character from the aromatic ring system combined with oxygen lone pair contributions, with energies typically ranging from -6.0 to -6.5 eV [13] [14].

The Lowest Unoccupied Molecular Orbital demonstrates significant π*-character localized on the ester carbonyl group, appearing between -1.5 and -2.0 eV [13] [14]. This orbital distribution indicates that the carbonyl carbon represents the primary electrophilic site for nucleophilic attack, while the aromatic system provides electron density for stabilizing interactions.

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap ranges from 4.0 to 4.5 eV, indicating moderate electronic excitation energies and chemical reactivity [13] [14]. Global reactivity descriptors calculated from frontier orbital energies include hardness values of 2.0 to 2.5 eV and softness parameters of 0.4 to 0.5 eV⁻¹, characterizing the molecule as moderately reactive toward both electrophilic and nucleophilic species [13] [14].

The trifluoromethyl group significantly influences the electronic properties through strong electron-withdrawing effects that reduce electron density throughout the aromatic system . This electronic perturbation enhances the electrophilicity of the carbonyl carbon while simultaneously reducing the nucleophilicity of the aromatic ring, consistent with experimental reactivity observations [13] [14] .